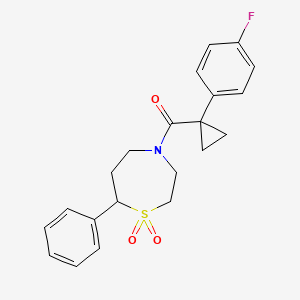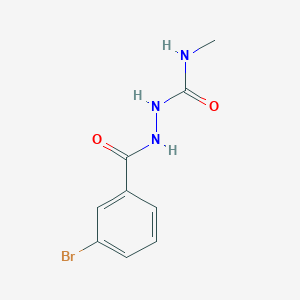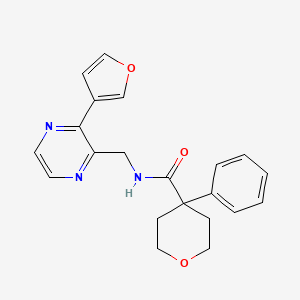
(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one, also known as TBNBNO, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.
Mechanism of Action
The mechanism of action of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one is not fully understood. However, it is believed that (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one acts as a charge transport material in organic electronic devices. In OLEDs, (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one is used as a hole transport material, while in OFETs, it is used as an electron transport material.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one. However, studies have shown that (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one is not toxic to cells and does not induce cell death. (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one has also been shown to have low cytotoxicity and genotoxicity.
Advantages and Limitations for Lab Experiments
One of the advantages of using (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one in lab experiments is its high thermal stability, which makes it suitable for use in high-temperature applications. (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one also has good solubility in common organic solvents, which makes it easy to handle and process. However, one of the limitations of using (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one is its high cost, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the use of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one in scientific research. One such direction is the development of new organic electronic devices that incorporate (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one as a charge transport material. Another direction is the study of the optical and electrical properties of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one, which could lead to the development of new materials for use in optoelectronic applications. Additionally, the use of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one in biomedical applications, such as drug delivery, is an area of potential future research.
Synthesis Methods
The synthesis of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one involves the reaction of 4-tert-butylbenzaldehyde with 2-nitrobenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction to form the oxazole ring. The final step involves the addition of a hydrazine derivative to obtain (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one.
Scientific Research Applications
(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one has been extensively studied for its potential use in various scientific research applications. One such application is in the field of organic electronics, where it has been used as a component in the fabrication of organic light-emitting diodes (OLEDs). (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one has also been studied for its potential use in the development of organic field-effect transistors (OFETs) and organic solar cells.
properties
IUPAC Name |
(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-20(2,3)14-10-8-13(9-11-14)12-16-19(23)26-18(21-16)15-6-4-5-7-17(15)22(24)25/h4-12H,1-3H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHFBFVGVNJCTP-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2819495.png)
![N-Methyl-N-[(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2819496.png)

![[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2819499.png)



![tert-butyl N-[2-({2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]acetyl}sulfanyl)ethyl]carbamate](/img/structure/B2819507.png)
![Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2819508.png)


![[9-(Benzenesulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-(4-methylphenyl)methanone](/img/structure/B2819512.png)